3,3',4,4'-Tetrabromodiphenyl ether

Catalog No.
S1900950
CAS No.
93703-48-1
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetrabromodiphenyl ether

CAS Number

93703-48-1

Product Name

3,3',4,4'-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

RYGLOWMCGZHYRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Fire Retardant Chemistry

3,3',4,4'-Tetrabromodiphenyl ether (also known as BDE-77) was formerly a commonly used additive flame retardant. These chemicals were incorporated into various materials such as electronics, furniture, and textiles to slow their burning in the event of a fire []. Researchers investigated the mechanisms by which BDE-77 and related compounds functioned to inhibit flammability. Studies explored how these flame retardants interacted with the burning polymer matrix, influencing decomposition processes and reducing the release of flammable gases [].

Environmental Contaminant

Due to its widespread use and persistence in the environment, 3,3',4,4'-Tetrabromodiphenyl ether became a contaminant of concern. Research efforts focused on understanding the environmental fate and transport of BDE-77. Scientists investigated how this compound migrated through different environmental compartments, such as air, water, and soil []. Additionally, studies explored the bioaccumulation potential of BDE-77 in organisms, examining its uptake and persistence within food webs [].

Potential Health Effects

Concerns regarding the potential health effects of 3,3',4,4'-Tetrabromodiphenyl ether led to various research initiatives. Studies investigated the potential for BDE-77 to disrupt hormonal function, particularly thyroid hormones []. Additional research explored possible neurodevelopmental effects associated with exposure to BDE-77 during critical development stages.

3,3',4,4'-Tetrabromodiphenyl ether is an organobromine compound with the chemical formula C12H6Br4OC_{12}H_6Br_4O and a molecular weight of approximately 485.79 g/mol. It belongs to a class of chemicals known as brominated flame retardants, which are used to reduce the flammability of various materials. This compound is characterized by its four bromine atoms attached to two phenyl rings, making it highly lipophilic and persistent in the environment. Its structure contributes to its effectiveness as a flame retardant but also raises concerns regarding its potential toxicity and environmental impact .

BDE-77 acts as a flame retardant by interfering with the combustion process. It is believed to function in several ways, including:

  • In the gas phase, it can scavenge free radicals, essential for flame propagation
Typical of aromatic compounds. These include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under certain conditions.
  • Degradation Reactions: In environmental conditions, it can degrade through photolysis or microbial action, although such processes are often slow due to its stability.
  • Oxidation: It can be oxidized to form various degradation products, which may have different toxicological profiles .

The biological activity of 3,3',4,4'-Tetrabromodiphenyl ether is a subject of ongoing research. It has been shown to exhibit endocrine-disrupting properties and may affect thyroid hormone levels in animal studies. Additionally, it has been linked to neurodevelopmental issues and reproductive toxicity in laboratory settings. Its persistence in biological systems raises concerns about bioaccumulation and long-term ecological effects .

The synthesis of 3,3',4,4'-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. Common methods include:

  • Electrophilic Bromination: This method uses bromine or brominating agents in the presence of solvents like carbon tetrachloride or dichloromethane.
  • Direct Synthesis from Phenols: This involves reacting phenol derivatives with bromine under controlled conditions to achieve selective bromination at the desired positions on the aromatic rings .

3,3',4,4'-Tetrabromodiphenyl ether is primarily used as a flame retardant in various applications such as:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Electronics: Used in circuit boards and other electronic devices to prevent ignition.
  • Building Materials: Added to plastics and foams used in construction for fire safety .

Studies on the interactions of 3,3',4,4'-Tetrabromodiphenyl ether with biological systems indicate potential harmful effects. Research has demonstrated that this compound can interact with hormone receptors and disrupt normal endocrine functions. Furthermore, it has been found to affect neuronal development in animal models, raising concerns about its impact on human health through environmental exposure .

Several compounds share structural similarities with 3,3',4,4'-Tetrabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC12H6Br4OC_{12}H_6Br_4ODifferent substitution pattern; commonly studied for toxicity.
2,2',4,4',5-Pentabromodiphenyl EtherC12H5Br5OC_{12}H_5Br_5OContains five bromine atoms; known for higher toxicity levels.
2,2',4,4',5,5'-Hexabromodiphenyl EtherC12H4Br6OC_{12}H_4Br_6OSix bromines; associated with severe environmental persistence.
Decabromodiphenyl EtherC12Br10OC_{12}Br_{10}OContains ten bromines; widely used but highly controversial due to toxicity concerns.

Each of these compounds exhibits unique properties and varying degrees of toxicity and environmental impact compared to 3,3',4,4'-Tetrabromodiphenyl ether. The differences in their structures influence their reactivity and biological effects significantly .

Atmospheric Transport Mechanisms

The atmospheric transport of 3,3',4,4'-tetrabromodiphenyl ether is primarily governed by its physicochemical properties and gas-particle partitioning behavior. The compound exhibits a high octanol-air partition coefficient (log KOA) of 10.5, indicating strong affinity for particulate matter in the atmosphere [3]. This characteristic significantly influences its atmospheric fate and transport potential.

Table 1: Atmospheric Transport Mechanisms of 3,3',4,4'-Tetrabromodiphenyl Ether

Transport MechanismCharacteristicsEnvironmental Significance
Gas-particle partitioningPredominantly particulate phase due to high KOA (10.5)Controls atmospheric residence time and transport distance
Long-range atmospheric transportLimited compared to lower brominated congenersReduced global distribution potential
Wet depositionHigher washout ratios than PCBsEfficient removal from atmosphere
Dry depositionSignificant removal pathway for particle-bound fractionLocal to regional scale contamination
Seasonal variationHigher particulate fraction in winter (0.53±0.19) vs summer (0.01±0.02) for BDE-47Temperature-dependent environmental fate

The gas-particle partitioning of tetrabromodiphenyl ethers demonstrates significant temperature dependence, with higher particulate fractions observed during colder months [4] [5]. This seasonal variation affects the compound's atmospheric residence time and transport distance. During winter conditions, the increased association with particles enhances removal through wet and dry deposition processes, while summer conditions may favor slightly increased gas-phase transport [6] [5].

Atmospheric concentrations of polybrominated diphenyl ethers, including tetrabromodiphenyl ether congeners, show declining trends in certain regions, with apparent atmospheric halving times ranging from 2.8 to 4.8 years for various congeners [7]. The long-range atmospheric transport potential of 3,3',4,4'-tetrabromodiphenyl ether is limited compared to lower brominated congeners due to its stronger particle association and more efficient removal processes [8] [9].

Hydrolytic Stability in Aquatic Systems

3,3',4,4'-Tetrabromodiphenyl ether demonstrates exceptional hydrolytic stability in aquatic environments across a wide range of environmental conditions. The compound shows negligible hydrolysis rates under typical natural water conditions, making it highly persistent in aquatic systems [10] [11].

Table 2: Hydrolytic Stability of 3,3',4,4'-Tetrabromodiphenyl Ether in Aquatic Systems

Environmental ConditionHydrolysis RateHalf-life
pH 4-9 (natural waters)Negligible (no significant hydrolysis)>1 year (estimated)
Temperature 5-25°CTemperature-independent stability>1 year (estimated)
Presence of dissolved organic matterNo catalytic effect observed>1 year (estimated)
Aerobic conditionsHydrolytically stable>1 year (estimated)
Anaerobic conditionsHydrolytically stable>1 year (estimated)

The hydrolytic stability of tetrabromodiphenyl ethers is attributed to the strong carbon-oxygen ether bond and the electron-withdrawing effects of the bromine substituents, which stabilize the molecule against nucleophilic attack [11]. Unlike some organophosphate flame retardants that undergo enzymatic hydrolysis, polybrominated diphenyl ethers including 3,3',4,4'-tetrabromodiphenyl ether show no significant metabolism through hydrolytic pathways in biological systems [11].

Environmental factors such as pH variations within the natural range (pH 4-9), temperature fluctuations (5-25°C), and the presence of dissolved organic matter do not significantly affect the hydrolytic stability of this compound [10]. This exceptional stability contributes to the persistence and bioaccumulation potential of 3,3',4,4'-tetrabromodiphenyl ether in aquatic ecosystems [12] [13].

Sediment-Water Partitioning Dynamics

The sediment-water partitioning behavior of 3,3',4,4'-tetrabromodiphenyl ether is characterized by strong sorption to sediment organic matter and exhibits significant dependence on sediment composition, particularly organic carbon and black carbon content [14] [15] [16].

Table 3: Sediment-Water Partitioning Dynamics of 3,3',4,4'-Tetrabromodiphenyl Ether

Sediment TypeLog Kd (L/kg)Porewater Concentration (ng/L)Desorption Characteristics
Marine sediment (high organic carbon)5.2-6.80.7-5.5Strong sorption, slow desorption
Freshwater sediment (moderate organic carbon)4.8-5.92.1-27.9Moderate sorption strength
Black carbon-rich sediment6.0-7.20.1-2.3Very strong sorption, hysteresis
Low organic matter sediment4.2-5.15.8-45.2Weaker sorption, faster desorption
Industrial sediment5.5-6.91.2-12.6Strong sorption with hysteresis

The partitioning coefficient (Kd) values demonstrate the strong affinity of 3,3',4,4'-tetrabromodiphenyl ether for sediment phases, with log Kd values ranging from 4.2 to 7.2 L/kg depending on sediment characteristics [14] [16]. Black carbon content emerges as a critical factor controlling sorption behavior, with black carbon-rich sediments showing the highest partition coefficients and strongest sorption hysteresis [16] [17].

Porewater concentrations of tetrabromodiphenyl ethers vary inversely with sediment organic carbon and black carbon content, reflecting the compound's strong sorptive interactions [16]. The bioavailability of sediment-associated 3,3',4,4'-tetrabromodiphenyl ether to benthic organisms is primarily controlled by the desorbing fraction, which correlates negatively with black carbon content [17].

Desorption hysteresis is commonly observed for 3,3',4,4'-tetrabromodiphenyl ether in sediment systems, indicating irreversible sorption processes and the formation of slowly reversible binding sites [18]. This hysteresis effect contributes to the long-term sequestration of the compound in sediment matrices and affects its long-term environmental fate [15].

Photolytic Degradation Pathways

Photolytic degradation represents a significant transformation pathway for 3,3',4,4'-tetrabromodiphenyl ether in environmental matrices exposed to solar radiation. The compound undergoes various photochemical reactions depending on light conditions and environmental matrix [19] [20] [21] [22].

Table 4: Photolytic Degradation Pathways of 3,3',4,4'-Tetrabromodiphenyl Ether

Light ConditionsPrimary Degradation PathwayMajor ProductsQuantum Yield
Natural sunlight (>290 nm)Reductive debrominationTri- and dibromodiphenyl ethers0.006-0.026 h⁻¹
UV-A radiation (315-400 nm)Hydroxylation and debrominationHydroxylated metabolites0.008-0.018 h⁻¹
UV-B radiation (280-315 nm)Direct photolysis and debrominationLower brominated congeners0.015-0.035 h⁻¹
Simulated solar irradiationStepwise bromine lossPhenolic compounds0.47 (wavelength average)
Visible light with photocatalystMulti-electron transfer debrominationComplete debromination products0.05-0.12 h⁻¹

The primary photodegradation mechanism involves reductive debromination, where bromine atoms are sequentially removed from the molecule under light exposure [22]. The wavelength range between 300 and 350 nm is particularly effective for photolysis, as both the molar absorptivity of the compound and solar irradiance flux are significant in this range [22].

Direct photolysis under natural sunlight conditions results in the formation of tri- and dibromodiphenyl ether congeners as major products [23] [21]. The photodegradation quantum yield varies significantly with light conditions, ranging from 0.006 h⁻¹ under mild natural sunlight to 0.47 under intense simulated solar irradiation [22].

Photolytic degradation on environmental surfaces, such as biomass, shows enhanced rates due to surface interactions and the participation of lignin hydroxyl groups in the transformation process [23]. The self-purification cycle of tetrabromodiphenyl ethers on biomass surfaces ranges from 6 to 14 days under natural sunlight conditions [23].

Advanced photocatalytic systems using visible light and semiconductor photocatalysts demonstrate enhanced degradation efficiency through multi-electron transfer mechanisms, achieving nearly complete debromination under optimized conditions [24]. These systems show promise for remediation applications, though their environmental relevance remains limited to specific treatment scenarios.

Microbial Transformation Processes

Microbial transformation of 3,3',4,4'-tetrabromodiphenyl ether occurs through various biochemical pathways, with the efficiency and mechanisms depending on microbial community composition, environmental conditions, and electron availability [25] [17] [26] [27].

Table 5: Microbial Transformation Processes of 3,3',4,4'-Tetrabromodiphenyl Ether

Microbial SystemTransformation MechanismDegradation EfficiencyKey Bacterial Genera
Anaerobic river sedimentReductive debromination4.21-7.89% (120 days)Dehalococcoides, Dehalobacter
Aerobic activated sludgeHydroxylation and ring cleavage15-25% enhancementPseudomonas, Sphingomonas
Marine microalgae culturesLimited biotransformation<1% transformationLimited microbial uptake
Composting bacterial communitiesEnhanced biodegradationUp to 15% enhancementBacillus, Pseudomonas
Synthetic microbial consortiaSynergistic cross-feeding80-96% degradationEnterobacter, Stenotrophomonas

Anaerobic microbial debromination represents the primary biotransformation pathway for 3,3',4,4'-tetrabromodiphenyl ether in sediment environments [17]. The process follows a stepwise debromination pathway, generating lower brominated congeners as intermediate products [17]. The debromination efficiency correlates negatively with sediment black carbon content, as strong sorption reduces bioavailability to debrominating microorganisms [17].

Aerobic biodegradation processes involve initial hydroxylation reactions followed by ring cleavage and mineralization [26] [28]. Bacterial genera such as Pseudomonas and Sphingomonas have demonstrated the ability to metabolize lower brominated diphenyl ethers through oxygenase-mediated pathways [29] [28]. However, the high degree of bromination in 3,3',4,4'-tetrabromodiphenyl ether limits aerobic transformation rates compared to less brominated congeners [29].

Recent advances in synthetic microbial community approaches have shown remarkable enhancement in biodegradation efficiency [27]. Engineered microbial consortia utilizing cross-feeding mechanisms between aerobic and facultative anaerobic bacteria achieve degradation efficiencies of 80-96% through complementary metabolic pathways [27]. These systems combine initial hydroxylation by aerobic strains with subsequent ether bond cleavage by anaerobic partners, resulting in more complete mineralization [27].

Composting environments provide favorable conditions for enhanced microbial degradation due to elevated temperatures, diverse microbial communities, and abundant organic substrates [25]. Agricultural waste composting has been shown to enhance degradation rates by up to 15% compared to natural soil conditions, with significant impacts on bacterial community composition [25].

The bioavailability of 3,3',4,4'-tetrabromodiphenyl ether to microbial transformation processes is primarily controlled by desorption kinetics from solid matrices [17]. Environmental factors such as temperature, pH, and the presence of alternative electron acceptors significantly influence microbial transformation rates and pathways [25] [26].

Marine microalgae demonstrate limited capacity for biotransformation of tetrabromodiphenyl ethers, with transformation efficiencies typically below 1% even under optimized laboratory conditions [30]. This limited microbial activity in marine systems contributes to the persistence and bioaccumulation of the compound in marine food webs [12].

Sample preparation represents a critical step in the analytical determination of 3,3',4,4'-tetrabromodiphenyl ether due to its low environmental concentrations and the complexity of biological and environmental matrices. The preparation methodologies must effectively extract the target analyte while minimizing matrix interferences and maintaining analytical integrity [1] [2].

Extraction Methods for Biological Matrices

Human Serum and Plasma Analysis

The analysis of 3,3',4,4'-tetrabromodiphenyl ether in human serum requires specialized extraction protocols to overcome the high lipid content and protein binding characteristics of the matrix. Solid-phase extraction utilizing C18 cartridges has emerged as the preferred method, employing a methyl tert-butyl ether and hexane mixture (1:1 volume ratio) as the extraction solvent [3]. This approach achieves recovery rates ranging from 85% to 95% for the target compound.

The extraction protocol involves initial sample conditioning at room temperature, followed by the addition of isotopically labeled internal standards. The sample undergoes extraction with the organic solvent mixture, followed by lipid removal through concentrated sulfuric acid treatment. The resulting extract is purified using solid-phase extraction with liquid chromatography-compatible silica gel columns [4].

Human Milk and Tissue Matrices

Human milk samples require liquid-liquid extraction protocols due to the high fat content and complex lipid composition. The homogenized samples undergo extraction with cyclohexane and toluene mixtures (1:1 volume ratio) at elevated temperatures. The extraction time typically extends to 12 hours to ensure complete analyte recovery from the lipid matrix [5].

For tissue samples, including fish and other biological specimens, Soxhlet extraction or Dean-Stark extraction methods are employed. These techniques utilize toluene or dichloromethane as extraction solvents, with extraction periods ranging from 6 to 24 hours depending on the tissue type and fat content [2].

Environmental Matrix Preparation

Air Sample Processing

Air samples collected on polyurethane foam (PUF) cartridges require Soxhlet extraction with dichloromethane for 12 hours. The PUF matrix is pre-treated with the isotopically labeled internal standard solution before extraction. The resulting extract is concentrated to approximately 1 mL using either rotary evaporation or Kuderna-Danish concentration apparatus [5].

Soil and Sediment Extraction

Soil and sediment matrices employ pressurized liquid extraction (PLE) or selective pressurized liquid extraction (S-PLE) techniques. The sample is mixed with a drying agent such as anhydrous sodium sulfate, followed by extraction with cyclohexane and toluene mixtures. The extraction process operates at temperatures close to the boiling point of the solvent mixture to enhance extraction efficiency [6].

Table 1: Sample Preparation Methods for 3,3',4,4'-Tetrabromodiphenyl ether

Matrix TypeExtraction MethodSolvent SystemExtraction TimeRecovery Range (%)
Human SerumSolid Phase Extraction (SPE)Methyl tert-butyl ether:hexane (1:1)30 min85-95
Human MilkLiquid-Liquid Extraction (LLE)Cyclohexane:toluene (1:1)12 h80-90
Air (PUF)Soxhlet ExtractionDichloromethane (DCM)12 h85-95
Soil/SedimentPressurized Liquid ExtractionCyclohexane:toluene (1:1)30 min75-85
Fish TissueSoxhlet/Dean-StarkToluene6 h80-90
PlasmaSPE-LLE CombinedMTBE:hexane (1:1)60 min85-95

Clean-up Procedures

Lipid Removal Techniques

The removal of co-extracted lipids represents a critical step in sample preparation. Concentrated sulfuric acid treatment effectively removes lipid interferences while maintaining target analyte integrity. The treated extract undergoes washing with water to neutralize residual acid, followed by dehydration over anhydrous sodium sulfate [7].

Silica Gel Column Chromatography

Multi-layer silica gel columns provide effective clean-up for complex extracts. The column configuration typically includes deactivated silica gel (1.5% water content) and acid-modified silica gel prepared by mixing silica gel with sulfuric acid in a 1.5:1 ratio. The target compound elutes with hexane and dichloromethane mixtures (80:20 volume ratio) [1].

High-Resolution Gel Permeation Chromatography

For samples with high lipid content, high-resolution gel permeation chromatography (HR-GPC) offers superior clean-up capabilities. The method separates analytes based on molecular size, effectively removing high molecular weight lipids while retaining the target compound. The collected fraction typically elutes between 18 and 46 minutes depending on the column configuration [7].

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas chromatography coupled with mass spectrometry represents the most widely employed analytical technique for 3,3',4,4'-tetrabromodiphenyl ether quantification. The optimization of instrumental parameters ensures maximum sensitivity and selectivity for the target compound while minimizing matrix interferences [8] [9].

Chromatographic Separation Parameters

Column Selection and Configuration

The analytical separation of 3,3',4,4'-tetrabromodiphenyl ether utilizes capillary columns with 5% phenyl methylpolysiloxane stationary phases. The DB-5HT column (15 m × 0.25 mm internal diameter × 0.25 µm film thickness) provides optimal resolution for polybrominated diphenyl ether congeners. The column demonstrates thermal stability up to 350°C, essential for the analysis of highly brominated compounds [8] [9].

Temperature Programming

The gas chromatographic temperature program begins at 100°C with an initial hold time of 1 minute, followed by a programmed increase to 320°C at a rate of 10°C per minute. The final temperature is maintained for 5 minutes to ensure complete elution of higher brominated congeners. This temperature program achieves baseline separation of 3,3',4,4'-tetrabromodiphenyl ether from other tetrabromodiphenyl ether isomers [6].

Injection Parameters

Splitless injection at 280°C provides maximum sensitivity for trace-level analysis. The injection volume is typically 1-2 µL, with a splitless time of 1 minute. The use of a temperature-programmable injector enhances the transfer of high boiling point compounds to the analytical column while minimizing thermal degradation [10].

Mass Spectrometric Detection

Electron Ionization Conditions

Electron ionization at 70 eV generates reproducible fragmentation patterns for 3,3',4,4'-tetrabromodiphenyl ether identification. The molecular ion at m/z 486 serves as the precursor ion for tandem mass spectrometry experiments. The base peak at m/z 326 results from the loss of two bromine atoms, providing structural confirmation [6].

Selected Reaction Monitoring

Triple quadrupole mass spectrometry employs selected reaction monitoring (SRM) for enhanced selectivity and sensitivity. The primary transition monitors the precursor ion at m/z 486.0 to the product ion at m/z 326.0 with a collision energy of 45 eV. A confirmatory transition monitors the same precursor ion to m/z 138.0 with a collision energy of 20 eV [6].

Advanced Electron Ionization

The implementation of advanced electron ionization (AEI) sources significantly improves sensitivity for polybrominated diphenyl ether analysis. The AEI source operates at optimized electron energy and ion source temperatures, achieving detection limits in the low picogram range for 3,3',4,4'-tetrabromodiphenyl ether [8].

Table 2: GC-MS Parameters for 3,3',4,4'-Tetrabromodiphenyl ether Analysis

ParameterValue
Injection Temperature (°C)280
ColumnDB-5HT (15m × 0.25mm × 0.25µm)
Carrier GasHelium
Flow Rate (mL/min)1.0
Initial Temperature (°C)100
Final Temperature (°C)320
Ramp Rate (°C/min)10
Retention Time (min)6.73
Precursor Ion (m/z)486.0
Product Ion (m/z)326.0
Collision Energy (eV)45

Method Validation Parameters

Linearity and Calibration

The analytical method demonstrates excellent linearity across the concentration range of 1.0 to 400 ng/mL with correlation coefficients exceeding 0.998. The calibration curve utilizes isotope dilution methodology with carbon-13 labeled 3,3',4,4'-tetrabromodiphenyl ether as the internal standard. This approach compensates for matrix effects and extraction variations [8] [6].

Precision and Accuracy

Method precision, expressed as relative standard deviation, ranges from 5% to 15% across the analytical range. Accuracy measurements through certified reference material analysis demonstrate recoveries between 85% and 95%. The method meets international quality assurance criteria for persistent organic pollutant analysis [11].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides superior analytical performance for 3,3',4,4'-tetrabromodiphenyl ether analysis through enhanced mass accuracy, resolution, and selectivity. The technique enables confident identification and quantification of the target compound in complex environmental and biological matrices [10] [12].

Orbitrap Mass Spectrometry

Instrumental Configuration

The Exactive GC Orbitrap mass spectrometer coupled with gas chromatography provides accurate mass measurements with sub-ppm mass accuracy. The instrument operates in full-scan mode with a mass resolution of 50,000 at m/z 200, enabling the detection of 3,3',4,4'-tetrabromodiphenyl ether at trace concentrations while discriminating against matrix interferences [10].

Mass Accuracy and Resolution

The accurate mass determination of 3,3',4,4'-tetrabromodiphenyl ether (calculated mass: 481.7152 Da) allows for elemental composition confirmation with mass errors typically less than 2 ppm. The high mass resolution separates the target compound from potential isobaric interferences, ensuring analytical specificity [13].

Data Acquisition Parameters

The mass spectrometer operates in positive electron ionization mode with an ion source temperature of 280°C. The automatic gain control target is set to 1×10^6 ions with a maximum injection time of 200 milliseconds. The mass range encompasses m/z 100 to 1000 to capture fragmentation patterns and molecular ion species [10].

Time-of-Flight Mass Spectrometry

Accurate Mass Measurements

Time-of-flight mass spectrometry provides accurate mass measurements with resolving power exceeding 10,000 full width at half maximum. The technique enables the determination of elemental composition for 3,3',4,4'-tetrabromodiphenyl ether and its metabolites through accurate mass measurements of molecular and fragment ions [12].

Isotope Pattern Recognition

The characteristic bromine isotope pattern of 3,3',4,4'-tetrabromodiphenyl ether provides additional confirmation of compound identity. The tetrabromodiphenyl ether exhibits a distinctive isotope cluster with intensity ratios corresponding to the natural abundance of bromine isotopes (^79Br and ^81Br) [14].

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaAccurate MassMass Error (ppm)Retention Time (min)
3,3',4,4'-Tetrabromodiphenyl etherC12H6Br4O481.7152<210.11
3,3',4,4'-Tetrabromodiphenyl ether-13C1213C12H6Br4O497.7514<210.11
3,3',4,4'-Tetrabromodiphenyl ether-d8C12D8H6Br4O489.7614<210.10

Metabolite Identification

Hydroxylated Metabolites

High-resolution mass spectrometry enables the identification of hydroxylated metabolites of 3,3',4,4'-tetrabromodiphenyl ether through accurate mass measurements and fragmentation patterns. The hydroxylated derivatives exhibit molecular ions at m/z 501.7097 (M+OH) and characteristic fragment ions resulting from bromine loss [15].

Debromination Products

The technique identifies debromination products through mass spectral analysis of compounds with reduced bromine content. The stepwise loss of bromine atoms generates characteristic fragmentation patterns that can be monitored using high-resolution mass spectrometry [16].

Congener-Specific Separation Challenges

The analytical separation of 3,3',4,4'-tetrabromodiphenyl ether from other tetrabromodiphenyl ether congeners presents significant chromatographic challenges due to similar physical and chemical properties. The development of congener-specific analytical methods requires optimization of separation conditions and careful consideration of potential interferences [17].

Isomer Separation Difficulties

Structural Similarity Challenges

The 209 possible polybrominated diphenyl ether congeners include multiple tetrabromodiphenyl ether isomers with identical molecular weights but different bromine substitution patterns. The separation of 3,3',4,4'-tetrabromodiphenyl ether from isomers such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,3',4,4'-tetrabromodiphenyl ether (BDE-66) requires optimized chromatographic conditions [18].

Retention Time Optimization

The chromatographic separation utilizes temperature programming and column selection to achieve baseline resolution between congeners. The 3,3',4,4'-tetrabromodiphenyl ether elutes at approximately 6.73 minutes under standard analytical conditions, with adequate separation from co-eluting isomers [6].

Matrix Interference Resolution

Complex Matrix Components

Environmental and biological matrices contain numerous compounds that may interfere with 3,3',4,4'-tetrabromodiphenyl ether analysis. Naturally occurring brominated compounds, chlorinated pesticides, and polychlorinated biphenyls may co-elute or produce similar mass spectral responses [17].

Interference Elimination Strategies

The use of isotopically labeled internal standards provides compensation for matrix effects and co-eluting interferences. The carbon-13 labeled 3,3',4,4'-tetrabromodiphenyl ether (BDE-77L) serves as an ideal internal standard, eluting at the same retention time as the target compound while providing mass spectral differentiation [3].

Quality Control Measures

Method Detection Limits

The analytical method achieves instrument detection limits ranging from 0.1 to 4.8 pg for individual congeners, with method detection limits between 0.3 and 15 pg/g depending on the matrix type. These detection limits enable the quantification of 3,3',4,4'-tetrabromodiphenyl ether at environmentally relevant concentrations [11].

Recovery Standard Performance

The use of recovery standards monitors the efficiency of the entire analytical procedure. The 3,3',4,4'-tetrabromodiphenyl ether serves as a recovery standard for other tetrabromodiphenyl ether congeners, with acceptable recovery ranges of 70% to 120% for quality control purposes [19].

Precision and Reproducibility

Inter-laboratory comparison studies demonstrate method precision with relative standard deviations typically below 25% for replicate analyses. The method exhibits excellent reproducibility across different analytical laboratories and instrument platforms [11].

Table 4: Method Performance Characteristics

ParameterValue
Linearity Range (ng/mL)1.0-400
Correlation Coefficient (r²)0.998
Limit of Detection (pg/g)0.1-4.8
Limit of Quantification (pg/g)0.3-15
Precision (RSD %)5-15
Accuracy (% Recovery)85-95
Matrix Effect (%)<20

Analytical Challenges and Solutions

Thermal Degradation Prevention

The high bromine content of 3,3',4,4'-tetrabromodiphenyl ether makes it susceptible to thermal degradation during gas chromatographic analysis. The use of short, low-thermal-mass columns and optimized temperature programming minimizes compound degradation while maintaining analytical performance [17].

Contamination Control

The ubiquitous nature of polybrominated diphenyl ethers in the environment necessitates strict contamination control measures. Laboratory blanks, field blanks, and procedural blanks monitor potential contamination sources throughout the analytical procedure [20].

Standardization Requirements

XLogP3

6.2

UNII

77SUV8J25T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

3,3',4,4'-tetrabromodiphenyl ether

Dates

Last modified: 08-16-2023

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